1-(3-Ethoxy-2-hydroxybenzyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-[(3-ethoxy-2-hydroxyphenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-12-5-3-4-10(13(12)16)8-14-7-6-11(15)9-14/h3-5,11,15-16H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPPUTDCTZVLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Ethoxy-2-hydroxybenzyl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article synthesizes available literature on its biological activity, including case studies and research findings.
Chemical Structure and Synthesis
The compound can be synthesized through various methods involving pyrrolidine derivatives and aromatic aldehydes. The synthesis typically involves a multi-component reaction that allows for the introduction of the ethoxy and hydroxy functional groups on the benzyl moiety. This structural configuration is crucial for its biological activity.
Biological Activity Overview
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. In one study, compounds derived from similar structures demonstrated high antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar scaffolds showed minimum inhibitory concentration (MIC) values ranging from 0.3 to 8.5 µM against pathogens like Escherichia coli and Pseudomonas aeruginosa .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolidine-based compounds has been documented extensively. For example, certain derivatives have shown promising results in inhibiting cyclooxygenase-2 (COX-2) with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . These findings suggest that this compound may also possess similar anti-inflammatory properties.
Anticancer Activity
The anticancer effects of pyrrolidine derivatives have been explored in various studies. Compounds with structural similarities to this compound demonstrated cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. Notably, some derivatives exhibited reduced viability in cancer cells while maintaining lower toxicity in non-cancerous cells, indicating a potential therapeutic window .
Case Study 1: Antimicrobial Efficacy
A study assessed the antibacterial activity of several pyrrolidine derivatives against multidrug-resistant Staphylococcus aureus. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced antimicrobial efficacy, with some compounds achieving MIC values as low as 0.5 µg/mL .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, a series of pyrrolidine derivatives were tested for their ability to inhibit COX enzymes. The study found that specific substitutions on the benzyl ring led to increased selectivity for COX-2 over COX-1, suggesting that modifications could enhance therapeutic outcomes while minimizing side effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be elucidated through SAR studies:
| Substituent | Activity | Remarks |
|---|---|---|
| Ethoxy Group | Enhances solubility | Improves bioavailability |
| Hydroxy Group | Potential anti-inflammatory activity | Increases interaction with COX enzymes |
| Aromatic Ring | Influences antimicrobial potency | Modifications can lead to higher MIC values |
Scientific Research Applications
The compound 1-(3-Ethoxy-2-hydroxybenzyl)pyrrolidin-3-ol , identified by its CAS number 2098079-10-6, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article aims to explore its applications comprehensively, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by a pyrrolidine ring attached to a phenolic moiety, which enhances its potential for biological activity. The presence of the ethoxy and hydroxy groups contributes to its solubility and reactivity, making it a candidate for various applications in medicinal chemistry and materials science.
Pharmaceutical Applications
This compound has been investigated for its potential therapeutic effects. The compound's structural features suggest it could interact with various biological targets, including receptors involved in neurological processes.
Case Study: Neuroprotective Effects
Research indicates that derivatives of pyrrolidine compounds exhibit neuroprotective properties. Studies have shown that similar compounds can mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antioxidant Activity
The hydroxy group on the aromatic ring is known to impart antioxidant properties. Several studies have demonstrated that compounds with similar structures can scavenge free radicals, which is crucial in preventing cellular damage.
Data Supporting Antioxidant Activity
A comparative study of various phenolic compounds showed that those with ethoxy substitutions exhibited enhanced antioxidant activity, potentially making this compound a valuable candidate for formulations aimed at reducing oxidative stress.
Material Science
In addition to biological applications, this compound could be explored for use in material science, particularly in the development of polymers or coatings that require specific chemical resistance or functional properties.
Example Application: Coatings
Research into polymer composites has indicated that incorporating phenolic compounds can improve thermal stability and resistance to environmental degradation. The unique structure of this compound may enhance these properties when used as an additive in polymer formulations.
Table 2: Summary of Applications
| Application Area | Potential Uses |
|---|---|
| Pharmaceuticals | Neuroprotective agents |
| Antioxidants | Free radical scavengers |
| Material Science | Polymer additives for improved durability |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the benzyl ring or modifications to the pyrrolidine moiety. These variations influence molecular weight, solubility, and biological activity.
Table 1: Comparison of Structural Analogs
Antiviral and Antimicrobial Activities
- highlights pyrrolidin-3-ol derivatives with phenylethyl substituents showing antiviral activity against RNA viruses. The presence of aromatic groups (e.g., benzyl) is critical for viral protease inhibition .
- reports antimicrobial activity for 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one, suggesting that nitrogen-rich heterocycles enhance antibacterial efficacy .
Docking and Receptor Studies
- The (S)-1-(2-Aminophenyl)pyrrolidin-3-ol derivative () demonstrates strong docking scores in receptor studies, likely due to hydrogen bonding from the -NH₂ group .
Preparation Methods
Synthetic Strategies Overview
Preparation of 1-(3-Ethoxy-2-hydroxybenzyl)pyrrolidin-3-ol generally involves constructing the pyrrolidine ring and functionalizing the benzyl substituent with ethoxy and hydroxy groups. The key synthetic challenges include regioselective substitution on the aromatic ring and stereoselective formation of the pyrrolidine moiety.
Two main approaches are identified:
- Condensation and cyclization of substituted benzyl precursors with pyrrolidine derivatives under mild conditions.
- Catalytic one-pot synthesis involving transition metal catalysis and organocatalysts to achieve stereocontrol and high yields.
Method 1: Condensation of 2-Nitromethylene-pyrrolidine with α-Carbonyl Compounds
A straightforward method involves reacting 2-nitromethylene-pyrrolidine with α-carbonyl-substituted benzyl derivatives under ambient to slightly elevated temperatures in ethyl acetate solvent. This approach was demonstrated in the synthesis of pyrrolizine derivatives, which share structural similarities with pyrrolidine compounds bearing hydroxy groups.
| Parameter | Details |
|---|---|
| Starting materials | 2-Nitromethylene-pyrrolidine (1), α-carbonyl compound (1.1 equiv) |
| Solvent | Ethyl acetate (35 mL) |
| Temperature | Ambient to 50-60 °C |
| Reaction time | 2 min to 30 min (higher temp reduces time) |
| Work-up | Filtration of crystalline product, recrystallization if needed |
| Yield | Up to 88% (example: 3-Hydroxy-4-nitro-4-pyrrolidin-2’-ylidenebutan-2-one) |
This method proceeds without special catalysts and under mild conditions, favoring high purity crystalline products. The reaction mechanism likely involves nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon, followed by cyclization and nitro group transformations.
- Higher temperature accelerates the reaction.
- The method tolerates various α-carbonyl compounds, allowing structural diversity.
Method 2: One-Pot Catalytic Synthesis Using Cerium(III) Chloride
A one-pot synthesis approach utilizes cerium(III) chloride heptahydrate as a Lewis acid catalyst to facilitate the reaction between amino-thiadiazoles or thiazoles and 2,3-dihydrofuran, yielding 2-hydroxy pyrrolidine derivatives. Although this method was applied to thiadiazole derivatives, the catalytic principles and mild reaction conditions are adaptable for synthesizing hydroxy-substituted pyrrolidines like this compound.
| Parameter | Details |
|---|---|
| Starting materials | Amino-thiadiazoles/thiazoles and 2,3-dihydrofuran |
| Catalyst | CeCl3·7H2O (20 mol%) |
| Solvent | Not specified (implied organic) |
| Temperature | Room temperature |
| Reaction time | ~2 hours |
| Work-up | Extraction with ethyl acetate, drying over Na2SO4, vacuum concentration, column chromatography |
| Yield | Moderate to high (example: 1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-2-ol) |
This method emphasizes mild conditions and catalyst efficiency, with the catalyst promoting ring closure and hydroxylation.
Method 3: Enantioselective One-Pot Synthesis via Organocatalysis and Palladium Catalysis
A more sophisticated strategy involves a sequential one-pot procedure combining organocatalysts and palladium complexes to achieve enantioselective synthesis of pyrrolidine derivatives. This method is particularly relevant for obtaining chiral this compound analogs with high enantiomeric excess.
Key Reaction Conditions and Steps:
| Step | Details |
|---|---|
| Reactants | Azlactone derivatives and cinnamaldehyde or related aldehydes |
| Catalysts | Organocatalyst (e.g., 2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine), Pd2(dba)3 (0.01 equiv) |
| Solvent | Ethyl acetate (EtOAc) |
| Temperature | Room temperature |
| Reaction time | Until full conversion (monitored by 1H NMR) |
| Post-reaction treatment | Addition of trimethylsilyl chloride in methanol, stirring at 45 °C for 2 h |
| Purification | Silica gel chromatography (Hexane/EtOAc 3:2) |
| Yield | Moderate (e.g., 47% for compound 4a) |
| Enantiomeric excess | High (up to 94% ee) |
This method allows fine control over stereochemistry and is scalable. The organocatalyst and palladium complex work synergistically to promote spirocyclization and azlactone ring opening, generating the pyrrolidine scaffold with desired substituents.
Comparative Summary of Preparation Methods
| Method | Catalyst(s) | Temperature | Reaction Time | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation with α-Carbonyls | None | Ambient to 60 °C | 2–30 min | Up to 88% | Simple, mild, catalyst-free | Limited stereocontrol |
| One-Pot CeCl3 Catalysis | CeCl3·7H2O (20 mol%) | Room temperature | ~2 hours | Moderate to high | Mild conditions, one-pot | Specific to certain substrates |
| Enantioselective Pd/Organocatalysis | Pd2(dba)3 + organocatalyst | Room temperature | Several hours | Moderate (~47%) | High enantiomeric purity | More complex, requires catalyst |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
